molecular formula C11H9NO5 B12873916 Ethyl 4-nitrobenzofuran-3-carboxylate

Ethyl 4-nitrobenzofuran-3-carboxylate

Cat. No.: B12873916
M. Wt: 235.19 g/mol
InChI Key: MGLJWPBUCNCJCC-UHFFFAOYSA-N
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Description

Ethyl 4-nitrobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a nitro group at the 4-position, and a carboxylate group on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitrobenzofuran-3-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling. This method utilizes readily available starting materials such as iron (III) salts, oxidants like di-tert-butyl peroxide, and ligands such as 1,10-phenanthroline . Another approach involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of tetrafluoroboric acid, followed by treatment with concentrated sulfuric acid .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in minimizing side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-nitrobenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the ethyl ester group at the 3-position makes it a valuable intermediate for the synthesis of various biologically active compounds .

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

ethyl 4-nitro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H9NO5/c1-2-16-11(13)7-6-17-9-5-3-4-8(10(7)9)12(14)15/h3-6H,2H2,1H3

InChI Key

MGLJWPBUCNCJCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=CC=CC(=C21)[N+](=O)[O-]

Origin of Product

United States

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